molecular formula C8H15N2O5P B238627 Sdz eaa 494 CAS No. 137424-80-7

Sdz eaa 494

Katalognummer: B238627
CAS-Nummer: 137424-80-7
Molekulargewicht: 250.19 g/mol
InChI-Schlüssel: VZXMZMJSGLFKQI-ORCRQEGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SDZ EAA 494 (D-CPPene), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a synthetic compound targeting the glutamate-binding site of NMDA receptors . Unlike non-competitive NMDA antagonists (e.g., phencyclidine), this compound competes with glutamate for receptor binding, modulating excitatory neurotransmission without inducing psychotomimetic side effects at therapeutic doses . This property differentiates it from other competitive antagonists with higher BBB permeability, such as SDZ 220-581 and SDZ EAB-515 .

Vorbereitungsmethoden

The synthesis of d-CCPene involves the preparation of its enantiomers, which are derived from 4-(3-phosphonopropyl)piperazine-2-carboxylic acid. The unsaturated analogue, (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid, is synthesized through a series of chemical reactions that include the use of phosphonopropyl groups and piperazine derivatives . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Enzymatic Reactions of Precorrin-6Y

Precorrin-6Y is involved in reactions catalyzed by specific enzymes, facilitating its conversion into other precorrins and eventually cobalamin.

  • Precorrin-6Y C5,15-methyltransferase (decarboxylating) : This enzyme (EC 2.1.1.132) catalyzes a chemical reaction where two molecules of S-adenosyl-L-methionine react with precorrin-6Y to produce two molecules of S-adenosyl-L-homocysteine, precorrin-8X, and carbon dioxide . The systematic name for this enzyme class is S-adenosyl-L-methionine:1-precorrin-6Y C5,15-methyltransferase (C-12-decarboxylating) . Other common names include precorrin-6 methyltransferase, precorrin-6Y methylase, and CobL . The enzyme facilitates the methylation of both C-5 and C-15 positions in precorrin-6Y, leading to the formation of precorrin-8X . In Pseudomonas denitrificans, this enzyme is a fusion protein with two active sites, catalyzing methylation at C-15 followed by decarboxylation . The reaction is as follows : 2 S adenosyl L methionine+precorrin 6Y2 S adenosyl L homocysteine+precorrin 8X+CO22\text{ S adenosyl L methionine}+\text{precorrin 6Y}\rightleftharpoons 2\text{ S adenosyl L homocysteine}+\text{precorrin 8X}+CO_2
  • Precorrin-6X reductase : Precorrin-6Y is also produced by precorrin-6X reductase . This enzyme catalyzes the NADPH-dependent reduction of precorrin-6X to precorrin-6Y .

Production and Identification

Precorrin-6Y can be produced from precorrin-6X through enzymatic reactions. For example, cell-free protein preparations from P. denitrificans can convert precorrin-6X to precorrin-6Y with high yield . Fast atom bombardment-mass spectrometry is used to identify precorrin-6Y .

Enzyme Purification and Characterization

Precorrin-6x reductase, which produces Precorrin-6Y, has been purified and characterized . The enzyme was purified 14,300-fold to homogeneity with an 8% yield from extracts of a recombinant strain of Pseudomonas denitrificans . Biochemical studies have determined its molecular weight and kinetic parameters .

  • Molecular Weight : The molecular weights of precorrin-6x reductase, determined by gel filtration and analytical sodium dodecyl sulfate-polyacrylamide gel electrophoresis, are approximately 27,000 and 31,000, respectively, suggesting that the enzyme is a monomer .
  • Kinetics : The Km values for precorrin-6x and NADPH are 3.6 ± 0.2 μM and 23.5 ± 3.5 μM, respectively, with a Vmax value of 17,000 U mg-1 at pH 7.7 .

Genetic Encoding

Precorrin-6x reductase is encoded by the cobK gene, located on an 8.7-kb EcoRI fragment . The N-terminal sequence and internal sequences obtained after tryptic digestion have been determined by microsequencing .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

1. NMDA Receptor Antagonism
Research has demonstrated that SDZ EAA 494 effectively antagonizes NMDA receptor-mediated depolarizations in various animal models, showing a pA2 value of approximately 6.7-6.8 and a pKi of 7.5 in binding assays . This establishes its role as a potent tool for studying excitatory neurotransmission.

2. Neuroprotective Effects
In preclinical studies involving ischemic models, this compound has shown protective effects against neuronal damage following middle cerebral artery occlusion in cats . This suggests potential applications in neuroprotection during ischemic events.

Clinical Trials and Therapeutic Investigations

1. Epilepsy Treatment Trials
Initial clinical trials focused on patients with refractory epilepsy revealed mixed results. While some patients experienced adverse effects leading to premature withdrawal from the study, the compound's potential as an adjunct therapy for epilepsy remains under investigation . Notably, side effects included sedation, ataxia, and cognitive impairments, which raised concerns regarding its safety profile .

Case Studies

Study Findings Implications
Clinical Trial on Epileptic PatientsAdverse effects led to withdrawal; no significant seizure control observedHighlights the need for careful monitoring and evaluation of side effects in future trials
Animal Model Study (Ischemia)Demonstrated neuroprotective effects post-middle cerebral artery occlusionSupports further exploration of this compound in ischemic brain injury contexts

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a reference compound for developing new NMDA receptor antagonists. Its unique profile allows researchers to explore modifications that could enhance efficacy while minimizing side effects.

Research Tool Compound

This compound is utilized in various research settings to elucidate the role of NMDA receptors in both physiological and pathological processes. Its application extends to studying synaptic plasticity and neurodegenerative diseases.

Wirkmechanismus

d-CCPene exerts its effects by acting as a competitive antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the receptor, d-CCPene prevents the excessive influx of calcium ions, which can lead to neuronal damage and cell death. This mechanism is particularly important in the context of neuroprotection, where d-CCPene helps to reduce the extent of brain damage following ischemic events .

Vergleich Mit ähnlichen Verbindungen

SDZ 220-581

Potency and BBB Penetration :
SDZ 220-581 exhibits greater BBB permeability than SDZ EAA 494, enabling systemic administration to achieve central effects. In rat models, SDZ 220-581 (0.32–3.2 mg/kg) reverses haloperidol-induced catalepsy more effectively than this compound, with a potency ranking of MK-801 > SDZ 220-581 > this compound > SDZ EAB-515 .
Behavioral Effects :
SDZ 220-581 disrupts prepulse inhibition (PPI) and increases locomotor activity in rats, mimicking phencyclidine-like psychotomimetic effects. These disruptions are reversible with antipsychotics like clozapine and haloperidol .

SDZ EAB-515

Structural and Functional Differences: SDZ EAB-515, another competitive antagonist, shares structural similarities with this compound but demonstrates intermediate BBB penetration. It induces PPI disruption and hyperlocomotion at higher doses (10–30 mg/kg) compared to SDZ 220-581 .

MK-801 (Dizocilpine)

Non-Competitive Mechanism: MK-801, a non-competitive NMDA antagonist, binds to the receptor’s ion channel, causing prolonged blockade. It is the most potent in reversing catalepsy (0.1–0.3 mg/kg) but induces severe psychotomimetic effects, limiting its therapeutic use . Contrast with this compound: Unlike this compound, MK-801’s non-competitive action leads to irreversible receptor inhibition and pronounced neurotoxicity at high doses .

D-CPPene (this compound)

BBB Limitations and Targeted Effects: this compound’s poor BBB penetration confines its primary effects to peripheral or localized central administration. Therapeutic Niches: In epilepsy trials, this compound demonstrated anticonvulsant properties without significant cognitive impairment, unlike MK-801 . It also attenuates nicotine tolerance in rats when co-administered, suggesting utility in addiction therapy .

Data Tables

Table 1: Pharmacological Comparison of NMDA Receptor Antagonists

Compound Mechanism BBB Penetration Effective Dose (mg/kg) Key Effects
This compound Competitive Low 1.0–5.0 (systemic) Anticonvulsant, attenuates nicotine tolerance
SDZ 220-581 Competitive High 0.32–3.2 Reverses catalepsy, psychotomimetic
SDZ EAB-515 Competitive Moderate 3.0–30.0 Neuroprotective, hyperlocomotion
MK-801 Non-competitive High 0.1–0.3 Potent neurotoxicity, psychotomimetic

Table 2: Clinical and Preclinical Findings

Study Focus This compound Findings SDZ 220-581 Findings
Epilepsy Reduced seizure activity in humans Not studied
Schizophrenia No systemic PPI disruption PPI disruption reversed by antipsychotics
Parkinson’s Disease Limited efficacy in catalepsy reversal Effective in reversing haloperidol effects

Biologische Aktivität

SDZ EAA 494, also known as D-CPPene, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neurological disorders due to its unique pharmacological profile. This article provides an overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound functions primarily by competitively antagonizing the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound modulates excitatory neurotransmission, thereby influencing various neurological processes. The compound has demonstrated selectivity for NMDA receptors over other receptor types, which enhances its utility in research and potential therapeutic contexts .

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing its effects on neuroprotection and seizure modulation:

  • Neuroprotective Effects : Research indicates that this compound can protect against excitotoxicity induced by excessive glutamate release. In a study involving infant rats subjected to traumatic brain injury, administration of this compound reduced neuronal damage and improved survival rates .
  • Anticonvulsant Properties : In rodent models, this compound demonstrated anticonvulsant effects with an effective dose (ED50) of approximately 16 mg/kg. It was noted for its ability to provide protection even when administered 24 hours post-exposure to convulsants .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activity of this compound with other NMDA antagonists:

CompoundTypeMechanism of ActionpA2 ValueED50 (mg/kg)Unique Features
This compound Competitive NMDA antagonistBlocks NMDA receptor6.7-6.8~16High selectivity for NMDA receptors
D-CPPene Competitive NMDA antagonistBlocks NMDA receptorSimilarSimilarEffective in chronic administration
MK-801 Non-competitive NMDA antagonistAlters receptor functionN/AN/AProduces psychotomimetic effects
AP5 Selective NMDA antagonistBlocks NMDA receptorN/AN/APrimarily used in research settings

Case Studies

  • Clinical Trial in Intractable Epilepsy : A therapeutic trial involving eight patients with intractable complex partial seizures showed promising results with this compound. Patients experienced a significant reduction in seizure frequency, highlighting the compound's potential as a treatment option for epilepsy .
  • Trauma-Induced Neurodegeneration : In an experimental model of traumatic brain injury, administration of this compound significantly mitigated neuronal damage compared to control groups. The study utilized histological analysis to quantify neuronal loss and demonstrated that treatment led to lower necrosis scores in affected brain regions .

Q & A

Basic Research Questions

Q. How should researchers formulate precise and testable research questions for studying SDZ EAA 494?

  • Methodological Guidance : Begin by identifying gaps in existing literature (e.g., synthesis pathways, mechanistic studies, or pharmacological properties). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

  • "How does this compound interact with [specific biological targets] under controlled in vitro conditions?"
  • "What are the optimal reaction conditions for synthesizing this compound with >95% purity?"
    • Ensure questions are unambiguous and align with available analytical tools (e.g., HPLC, NMR) .

Q. What experimental designs are suitable for initial characterization of this compound?

  • Methodological Answer : Use a pre-experimental design for preliminary studies, such as one-shot case studies or single-group pretest-posttest designs. Key steps:

  • Synthesis validation : Reproduce published protocols while varying parameters (e.g., temperature, catalysts) to assess reproducibility .
  • Physicochemical profiling : Include melting point, solubility, and stability tests under standard conditions (25°C, pH 7.4) .
    • Document raw data in appendices and processed data in the main text for transparency .

Q. How can researchers ensure methodological rigor in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Synthesis : Adopt stepwise optimization (e.g., Taguchi methods) to identify critical variables affecting yield/purity. Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) .
  • Characterization : Compare spectral data (e.g., IR, UV-Vis) with computational simulations (DFT) to confirm structural assignments .

Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?

  • Methodological Answer : Link experiments to structure-activity relationship (SAR) models or pharmacokinetic/pharmacodynamic (PK/PD) theories. For example:

  • "Does this compound’s logP value correlate with its membrane permeability in Caco-2 cell assays?"
    • Use molecular docking studies to hypothesize binding affinities for target proteins .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., assay type, cell line variability). For instance:

  • Replicate disputed studies using blinded protocols and standardized controls (e.g., EC50 values across multiple labs).
  • Apply Bayesian statistics to quantify uncertainty and integrate prior evidence .

Q. What advanced methodologies validate this compound’s stability under non-standard conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to extreme pH, heat, and light, then monitor degradation products via UPLC-QTOF .
  • Long-term stability : Use accelerated stability testing (40°C/75% RH) with periodic sampling over 6–12 months .

Q. How can researchers optimize factorial designs to study this compound’s multifactorial interactions?

  • Methodological Answer : Implement a 2^k factorial design to evaluate interactions between variables (e.g., dosage, administration route, co-administered drugs). Example:

  • "Does this compound’s efficacy in murine models vary synergistically with Drug X at different dose ratios?"
    • Use ANOVA and interaction plots to interpret higher-order effects .

Q. What strategies address ethical challenges in preclinical this compound research?

  • Methodological Answer :

  • In vivo studies : Follow ARRIVE guidelines for animal welfare, including sample size justification and humane endpoints.
  • Data transparency : Pre-register protocols on platforms like OSF to mitigate publication bias .

Q. How can cross-disciplinary approaches enhance this compound research?

  • Methodological Answer : Integrate chemoinformatics (QSAR models) with systems biology (network pharmacology) to predict off-target effects. Collaborate with computational chemists to prioritize synthetic analogs for testing .

Q. What advanced statistical methods are recommended for dose-response analyses of this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values to assess robustness .

Eigenschaften

CAS-Nummer

137424-80-7

Molekularformel

C8H15N2O5P

Molekulargewicht

250.19 g/mol

IUPAC-Name

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+

InChI-Schlüssel

VZXMZMJSGLFKQI-ORCRQEGFSA-N

SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Isomerische SMILES

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O

Kanonische SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O

Synonyme

3-(2-carboxypiperazine-4-yl)-1-propenyl-1-phosphonic acid
4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid
cppene
D-CPP-ene
SDZ EAA 494
SDZ EAA 494, (E)-isomer
SDZ EAA 494, (R-(E))-isomer
SDZ EAA 494, (S-(E))-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.